

Application Note: Synthesis, Isolation, and Purification Protocols for C₃H₅F₅OS

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Compound of Interest

Compound Name: C₃H₅F₅OS

Cat. No.: B14093010

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Executive Summary & Introduction

The pentafluorosulfanyl (SF₅) group is rapidly emerging as a "super-trifluoromethyl" pharmacophore in modern drug discovery and agrochemistry. It offers exceptional lipophilicity, a strong electron-withdrawing capacity, and high metabolic stability[1]. The compound **C₃H₅F₅OS** (CAS: 155990-90-2), chemically known as 3-(pentafluoro-λ₆-sulfanyl)prop-2-en-1-ol, serves as a critical allylic building block for incorporating the SF₅ moiety into complex heterocycles and active pharmaceutical ingredients (APIs)[2].

Working with SF₅-containing allylic systems presents unique physicochemical challenges, particularly regarding volatility, reagent reactivity, and sensitivity to acidic purification media. This application note details a field-proven, self-validating workflow for the synthesis, isolation, and high-purity distillation of **C₃H₅F₅OS**.

Physicochemical Data Summary

To establish a baseline for isolation and analytical validation, the core physicochemical properties of the target compound are summarized below.

Property	Value
Chemical Name	3-(Pentafluoro-λ6-sulfanyl)prop-2-en-1-ol
Molecular Formula	C3H5F5OS[3]
Molecular Weight	184.13 g/mol [3]
CAS Registry Number	155990-90-2
InChI Key	MGHHQQCFLJIKOP-HNQUOIGGSA-N
Physical State	Viscous, colorless to pale-yellow liquid[2]
Estimated Boiling Point	~55–60 °C at 10 mmHg

Mechanistic Causality in Experimental Design

A successful protocol must be grounded in the chemical realities of the reagents. The synthesis of **C3H5F5OS** relies on a two-stage sequence: radical addition followed by dehydrochlorination[2]. The experimental choices are dictated by the following causal relationships:

- **Cryogenic Radical Addition:** Pentafluorosulfur chloride (SF5Cl) is a highly reactive gas with a boiling point of -21 °C. To prevent reagent volatilization and suppress unwanted electrophilic side reactions, the addition to allyl alcohol must be performed at cryogenic temperatures (-40 °C)[1]. Triethylborane (Et3B) is utilized as a low-temperature radical initiator, driving the anti-Markovnikov addition to yield the intermediate 2-chloro-3-(pentafluorosulfanyl)propan-1-ol.
- **Controlled Dehydrochlorination:** The intermediate chlorohydrin is sensitive; if the base is excessively nucleophilic, unwanted epoxide formation or hydroxyl substitution can occur. Utilizing a sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ensures the selective elimination of HCl, forming the allylic double bond without degrading the SF5 group[2].
- **Distillation over Chromatography:** SF5-containing allylic alcohols can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, decomposition, and reduced yields. Therefore, fractional vacuum distillation is the preferred isolation method.

This creates a self-validating purification system where the compound's specific vapor pressure dictates its isolation, completely bypassing solid-phase degradation risks.

Step-by-Step Experimental Protocols

Protocol A: Synthesis and Crude Isolation

- **Apparatus Setup:** Flame-dry a 250 mL Schlenk flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and an argon gas inlet.
- **Reagent Loading:** Dissolve allyl alcohol (1.0 equiv, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM). Cool the mixture to -40 °C using a dry ice/acetonitrile bath.
- **SF₅Cl Condensation:** Carefully condense pentafluorosulfur chloride (1.2 equiv, 60 mmol) into the reaction mixture. (Caution: SF₅Cl is highly toxic and corrosive; perform strictly in a well-ventilated fume hood).
- **Radical Initiation:** Add a 1.0 M solution of triethylborane (Et₃B) in hexane (0.1 equiv, 5 mmol) dropwise via syringe. Stir the reaction for 2 hours at -40 °C, then allow it to slowly warm to 0 °C to ensure complete conversion to the chlorohydrin intermediate.
- **Elimination:** At 0 °C, add DBU (1.5 equiv, 75 mmol) dropwise. Remove the cooling bath and stir for 4 hours at room temperature to drive the dehydrochlorination to completion.
- **Quenching & Extraction:** Quench the reaction with 50 mL of 1M HCl to neutralize excess DBU. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (keeping the bath below 30 °C due to product volatility) to yield the crude **C₃H₅F₅OS**.

Protocol B: Purification via Fractional Vacuum Distillation

- **Apparatus:** Set up a short-path vacuum distillation apparatus. Ensure all joints are properly sealed with high-vacuum silicone grease.
- **Degassing:** Transfer the crude liquid to the distillation flask. Apply a moderate vacuum (50 mmHg) at room temperature for 15 minutes to remove residual DCM and highly volatile

byproducts.

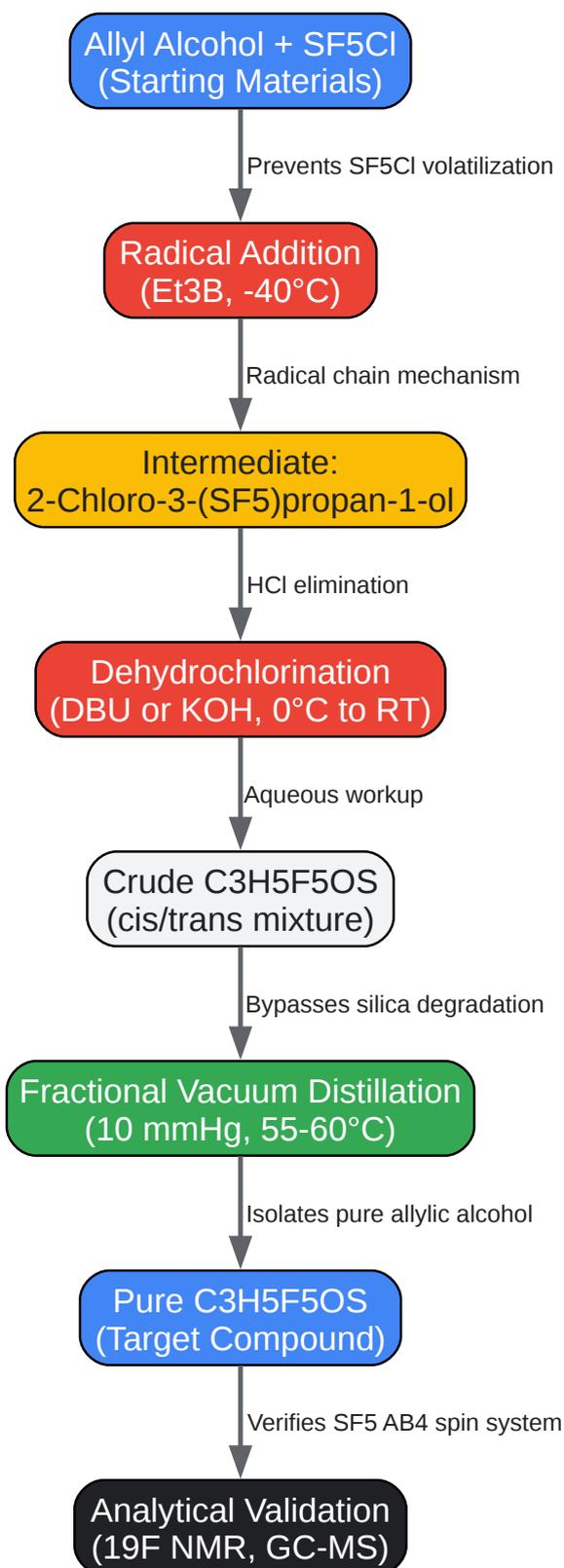
- Distillation: Lower the pressure to 10 mmHg. Gradually increase the oil bath temperature.
- Collection: Discard the initial fore-run (typically unreacted allyl alcohol and minor elimination byproducts). Collect the main fraction boiling at 55–60 °C (10 mmHg).
- Storage: Store the purified **C3H5F5OS** in a tightly sealed amber vial under an argon atmosphere at 4 °C to prevent oxidative degradation.

Analytical Validation (The Self-Validating System)

To ensure the integrity of the isolated **C3H5F5OS** and validate the success of the distillation, the following analytical validations must be performed. The protocol is self-validating when these specific spectroscopic markers are met:

- ¹⁹F NMR (376 MHz, CDCl₃): The intact SF₅ group is unambiguously identified by a characteristic AB₄ spin system. The axial fluorine appears as a quintet at approximately +82.0 ppm, while the four equatorial fluorines appear as a doublet at +63.0 ppm (with a coupling constant $J \approx 150$ Hz)[2].
- ¹H NMR (400 MHz, CDCl₃): The olefinic protons exhibit complex multiplet splitting between 6.0 and 6.5 ppm due to scalar coupling with both the adjacent aliphatic protons and the equatorial fluorines of the SF₅ group[2].
- GC-MS (Electron Ionization): While the molecular ion [M]⁺ at m/z 184 is often weak or absent, the fragmentation pattern is highly diagnostic. The spectrum must feature a base peak for the loss of a fluorine atom [M-F]⁺ at m/z 165, and a major fragment for the loss of the entire SF₅ group at m/z 57.

Experimental Workflow Visualization



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Workflow for the synthesis, isolation, and analytical validation of **C₃H₅F₅OS**.

References

- Brel, V. K. "Synthesis and Diels-Alder Reactions of Dienophiles with Pentafluoro- λ 6-sulfanyl (SF5) Moiety." *Synthesis* 2006(2): 339-343. URL: [\[Link\]](#)

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